molecular formula C12H14N2O3 B2990402 3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one CAS No. 1807940-53-9

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one

Cat. No. B2990402
CAS RN: 1807940-53-9
M. Wt: 234.255
InChI Key: KIWJAMPSPWIQJA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one, also known as DMNP, is a synthetic compound commonly used in scientific research. DMNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 265.3 g/mol. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Crystal Structure : A study on a structurally similar compound revealed insights into the planarity of the 3-(dimethylamino)prop-2-en-1-one unit and its interactions within the crystal, highlighting the importance of C—H⋯O hydrogen bonds and C—H⋯π interactions (Ghorab et al., 2012).

Biological and Chemical Properties

  • Bioactivity Studies : A compound containing a similar dimethylamino unit was synthesized and its structure determined by X-ray crystallography, leading to studies on its interaction within the active site of the cyclooxygenase-2 enzyme. This offers insights into the potential biological applications of similar compounds (Al-Hourani et al., 2016).
  • Electrical Memory Properties : Research on a nitro substituted azo-chalcone derivative with a similar structure revealed its impact on photoelectric properties and its application in nonvolatile binary write once read many (WORM) memory devices, suggesting potential for electronic applications (Liu et al., 2020).
  • Anticancer Activity : Investigations into Ru(II) complexes with substituted chalcone ligands, including a variant of the queried compound, demonstrated significant anti-breast cancer activity, implying therapeutic applications (Singh et al., 2016).

Optical and Electronic Applications

  • Nonlinear Optical Absorption : A study on a chalcone derivative showcased its nonlinear optical properties, indicating potential use in optical device applications like optical limiters (Rahulan et al., 2014).

Synthesis and Reactivity

  • Microwave-Assisted Synthesis : Research on the synthesis of pyrazole derivatives from chalcones related to the queried compound has been explored, highlighting the potential for efficient synthesis methods (Swarnkar et al., 2014).
  • Synthesis of Enaminone Complexes : The synthesis of enaminones similar to the queried compound and their bioactivity against bacteria and fungi was investigated, suggesting antimicrobial applications (Jeragh & Elassar, 2015).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-4-5-10(8-11(9)14(16)17)12(15)6-7-13(2)3/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWJAMPSPWIQJA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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